3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide
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Overview
Description
3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide typically involves multiple steps. One common method includes the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as the solvent . This process is performed at room temperature for about 3 hours, resulting in a clean and green approach to synthesizing the compound.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and efficient synthetic routes are likely employed to ensure high yield and purity. The use of microwave irradiation and catalyst-free conditions can also be considered for large-scale production .
Chemical Reactions Analysis
Types of Reactions
3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be synthesized through oxidative ring closure reactions.
Substitution: It can participate in nucleophilic substitution reactions, particularly involving the triazolopyridine moiety.
Common Reagents and Conditions
Oxidants: Sodium hypochlorite is commonly used for oxidative reactions.
Solvents: Ethanol is frequently used as a solvent in these reactions.
Microwave Irradiation: This method can be employed to enhance reaction rates and yields.
Major Products
The major products formed from these reactions include various derivatives of the triazolopyridine and pyrazole rings, which can exhibit different biological activities .
Scientific Research Applications
3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide involves its interaction with various molecular targets and pathways. The compound can act as an inhibitor of enzymes such as JAK1, JAK2, and PHD-1, which are involved in inflammatory and proliferative pathways . Additionally, it can modulate the activity of RORγt, a nuclear receptor involved in immune responses .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: These compounds share a similar triazole ring structure and exhibit diverse pharmacological activities.
1,2,4-Triazolo[1,5-a]pyridines: These compounds also feature a triazole ring fused with a pyridine ring and are known for their biological activities.
Uniqueness
3-(4-methoxyphenyl)-1-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]-1H-pyrazole-5-carboxamide is unique due to its specific combination of a pyrazole ring with a triazolopyridine moiety
Properties
Molecular Formula |
C21H22N6O2 |
---|---|
Molecular Weight |
390.4 g/mol |
IUPAC Name |
5-(4-methoxyphenyl)-2-methyl-N-[3-([1,2,4]triazolo[4,3-a]pyridin-3-yl)propyl]pyrazole-3-carboxamide |
InChI |
InChI=1S/C21H22N6O2/c1-26-18(14-17(25-26)15-8-10-16(29-2)11-9-15)21(28)22-12-5-7-20-24-23-19-6-3-4-13-27(19)20/h3-4,6,8-11,13-14H,5,7,12H2,1-2H3,(H,22,28) |
InChI Key |
SPAHZECTVMHIPX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC(=N1)C2=CC=C(C=C2)OC)C(=O)NCCCC3=NN=C4N3C=CC=C4 |
Origin of Product |
United States |
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